molecular formula C15H10ClN5 B130919 CP-66713 CAS No. 91896-58-1

CP-66713

Cat. No.: B130919
CAS No.: 91896-58-1
M. Wt: 295.72 g/mol
InChI Key: PBENJWAFQLORQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-66713 is a chemical compound known for its diverse biological activities. It is part of the triazoloquinoxaline family, which is recognized for its potential therapeutic applications, particularly as adenosine receptor antagonists . This compound has garnered interest due to its unique structural features and promising pharmacological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-66713 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Biological Activity

CP-66713, chemically known as 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, is a selective antagonist of the adenosine A2 receptor. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in various neurological and cardiovascular conditions. Its unique structure and biological activity make it a valuable tool for studying adenosine receptor functions.

This compound acts primarily as an antagonist at the A2 adenosine receptor subtype. The binding affinity of this compound for the A2 receptor is characterized by a dissociation constant (KiK_i) of approximately 22 nM, indicating a relatively high affinity compared to other adenosine receptors, such as the A1 receptor, which has a KiK_i greater than 10 μM .

Biological Effects

The biological activity of this compound includes:

  • Modulation of Synaptic Plasticity : In studies involving hippocampal slices from guinea pigs, this compound has been shown to facilitate the reversal of long-term potentiation (LTP) while inhibiting population spikes, suggesting its role in synaptic plasticity modulation.
  • Influence on Neuronal Responses : The compound alters synaptic responses in hippocampal neurons, enhancing certain forms of synaptic plasticity while inhibiting others. This suggests potential implications for conditions such as epilepsy and cognitive disorders .

Research Findings

Several studies have investigated the effects of this compound on neuronal activity and synaptic plasticity:

  • Effects on Long-Term Potentiation (LTP) :
    • Study Design : Experiments using rat hippocampal CA1 neurons demonstrated that this compound prevents LTP induction in terms of the excitatory postsynaptic potential (EPSP) while having no effect on population spikes .
    • Findings : The application of this compound during low-frequency stimulation (LFS) facilitated depotentiation (DP) in field EPSP and inhibited it in population spikes, indicating that A2 receptor activation plays a nuanced role in synaptic modulation .
  • Behavioral Studies :
    • In behavioral assays, this compound was utilized to characterize locomotor effects induced by adenosine analogs. The results indicated that this compound effectively blocked locomotor depression induced by A2 agonists, further confirming its role as a selective antagonist .

Comparative Analysis

To illustrate the selectivity and potency of this compound compared to other compounds targeting adenosine receptors, the following table summarizes key characteristics:

Compound NameStructure TypeReceptor Affinity (KiK_i)Unique Features
This compound Adenosine A2 Receptor Antagonist22 nMHigh selectivity for A2 receptors
8-CyclopentyltheophyllineAdenosine A1 Receptor Antagonist>10 μMSelective for A1 receptors
N6-(2-phenylisopropyl)adenosineAdenosine A2 Receptor Agonist0.5 nMPotent agonist at A2 receptors
CV1808Adenosine A2 Receptor Antagonist>340 nMLower affinity compared to this compound
NECANon-selective Adenosine AgonistVariesActs on both A1 and A2 receptors

Properties

IUPAC Name

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBENJWAFQLORQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238743
Record name 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91896-57-0
Record name CP 66713
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-66713
Reactant of Route 2
CP-66713
Reactant of Route 3
Reactant of Route 3
CP-66713
Reactant of Route 4
CP-66713
Reactant of Route 5
CP-66713
Reactant of Route 6
CP-66713

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.